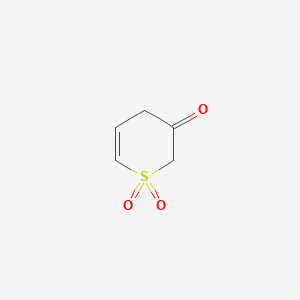

2H-Thiopyran-3(4H)-one 1,1-dioxide

Description

Significance of Cyclic Sulfones in Organic Synthesis and Heterocyclic Chemistry

The utility of cyclic sulfones is multifaceted, ranging from their incorporation into biologically active molecules to their application in advanced synthetic strategies.

The cyclic sulfone moiety is a key structural component in a variety of biologically active compounds. biosynth.com Its presence can influence the molecule's conformation and electronic properties, often enhancing its interaction with biological targets. Current time information in Bangalore, IN. Chiral cyclic sulfones, for instance, are crucial scaffolds in the development of inhibitors for enzymes like HIV-1 protease, hepatitis C virus, and human carbonic anhydrase II. Current time information in Bangalore, IN. The diuretic agent Meticran and the helicase-primase inhibitor Amenamevir are examples of marketed drugs that contain a cyclic sulfone core, highlighting the importance of this motif in pharmaceutical research. biosynth.com

Table 1: Examples of Bioactive Molecules Containing a Cyclic Sulfone Moiety

| Compound | Biological Activity |

|---|---|

| Meticran | Diuretic |

| Amenamevir | Helicase-primase inhibitor |

| Ziresovir | Respiratory syncytial virus (RSV) protein inhibitor |

This table provides examples of bioactive compounds containing a cyclic sulfone core and is not an exhaustive list.

Cyclic sulfones are valuable intermediates in a variety of advanced synthetic methodologies. Current time information in Bangalore, IN.researchgate.net They can serve as precursors to conjugated dienes through the extrusion of sulfur dioxide, a reaction that has been utilized in intramolecular Diels-Alder reactions for the synthesis of complex cyclic systems. Current time information in Bangalore, IN.researchgate.net Furthermore, the Ramberg-Bäcklund reaction, which transforms α-halo sulfones into alkenes, can be applied to cyclic sulfones to construct cyclic olefins. Current time information in Bangalore, IN.researchgate.net Modern synthetic approaches, such as ring-closing metathesis (RCM), have also been effectively employed for the synthesis of a wide range of cyclic sulfones. nih.gov

The sulfonyl group in cyclic sulfones is a strong electron-withdrawing group, which activates adjacent protons and makes the neighboring carbon atoms susceptible to a variety of chemical transformations. Current time information in Bangalore, IN.ucsb.edu This property allows for the introduction of functional groups and the formation of new carbon-carbon bonds. ucsb.edu For example, the α-protons to the sulfonyl group can be readily removed by a base, generating a stabilized carbanion that can react with various electrophiles. Current time information in Bangalore, IN. This reactivity makes cyclic sulfones, including 2H-Thiopyran-3(4H)-one 1,1-dioxide, powerful intermediates for the synthesis of a diverse array of heterocyclic compounds. mdpi.comthieme-connect.de

Historical Context of this compound Research

The journey of understanding and utilizing this compound has spanned over a century, from its initial synthesis to the detailed elucidation of its structure.

The first reported synthesis of a compound believed to be a derivative of thiopyran dates back to the late 19th century. Specifically, the synthesis of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide was first mentioned in scientific literature in 1887. biosynth.com However, detailed methodologies from that era are often scarce. More contemporary and well-documented synthetic routes have since been developed. For instance, a four-step synthesis starting from dihydro-2H-thiopyran-3(4H)-one has been reported, which involves oxidation of the sulfide (B99878) to the sulfone, followed by further chemical modifications. acs.org This method provides a reliable and scalable route to this important synthetic building block.

While the initial synthesis was reported in the 19th century, the definitive elucidation of the chemical structure of this compound did not occur until 1985. biosynth.com The determination of its precise atomic arrangement and conformation was likely accomplished through a combination of spectroscopic techniques that became widely available in the latter half of the 20th century, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The established structure, available in chemical databases like PubChem, confirms the presence of a six-membered ring containing a sulfur atom oxidized to a sulfone, with a ketone functional group at the 3-position. nih.gov This structural confirmation was a critical step that paved the way for its widespread use as a versatile reagent in modern organic synthesis. mdpi.comthieme-connect.de

Table 2: Chemical Identifiers and Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,1-dioxothian-3-one |

| Molecular Formula | C₅H₈O₃S |

| CAS Number | 29431-37-6 |

| Molar Mass | 148.18 g/mol |

Data sourced from PubChem. nih.gov

Conceptual Framework: this compound as a Versatile Building Block

The utility of this compound in organic chemistry is primarily as a versatile building block for constructing diverse, sulfur-containing polycyclic compounds. rsc.orgrsc.org Its high reactivity stems from the presence of the active methylene (B1212753) group positioned between the electron-withdrawing sulfonyl and carbonyl groups, which facilitates its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. tandfonline.com

Multi-component and Domino Reactions:

Research has demonstrated that this compound is highly effective in one-pot multi-component reactions (MCRs). rsc.orgrsc.org These reactions allow for the efficient assembly of complex molecules from three or more starting materials in a single step. For instance, it reacts readily with aromatic aldehydes and malononitrile (B47326) in the presence of a base like piperidine (B6355638) to produce various tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxides in good yields. rsc.org This transformation proceeds via a base-catalyzed domino Knoevenagel–Michael-heterocyclization sequence, showcasing the compound's role as a potent CH-acid. rsc.orgtandfonline.com

Dimroth-type Triazole Synthesis:

The compound also functions as a novel ketomethylenic reagent in the Dimroth reaction, a type of [3+2] cycloaddition, for synthesizing 1,2,3-triazoles. tandfonline.comtandfonline.comresearchgate.net In a base-mediated click reaction with various organic azides, this compound leads to the formation of a new bicyclic ring system: 1,5,6,7-tetrahydrothiopyrano[2,3-d] rsc.orgtandfonline.comrsc.orgtriazole 4,4-dioxides. tandfonline.comresearchgate.net The reaction proceeds efficiently at room temperature using a potassium carbonate/DMSO system, yielding high-purity products through simple filtration. researchgate.net This application expands the synthetic utility of the thiopyranone building block into the field of click chemistry, providing a straightforward route to novel triazole-fused heterocycles. tandfonline.com

Synthesis of Spirocyclic Systems:

Furthermore, its reactivity has been harnessed to create spirocyclic compounds. When reacted with isatins in the presence of malononitrile, this compound yields novel spirocyclic systems, further underscoring its versatility as a precursor for structurally complex molecules. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6O3S |

|---|---|

Molecular Weight |

146.17 g/mol |

IUPAC Name |

1,1-dioxo-4H-thiopyran-3-one |

InChI |

InChI=1S/C5H6O3S/c6-5-2-1-3-9(7,8)4-5/h1,3H,2,4H2 |

InChI Key |

GDEMJODDOAINBO-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CS(=O)(=O)CC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2h Thiopyran 3 4h One 1,1 Dioxide

Established Synthetic Routes to the Core Structure

The preparation of the 2H-thiopyran-3(4H)-one 1,1-dioxide core structure can be approached through established pathways, primarily involving the modification of a pre-existing thiopyran ring or through ring-forming reactions.

The initial step in this synthetic sequence involves the oxidation of the sulfur atom in the dihydro-2H-thiopyran-3(4H)-one ring. dsau.dp.uaresearchgate.net This is achieved by treating the starting ketone with a 30% aqueous solution of hydrogen peroxide in a mixture of acetic acid (AcOH) and acetic anhydride (B1165640) (Ac₂O). dsau.dp.uaresearchgate.net This process effectively converts the sulfide (B99878) to a sulfone, yielding dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide. dsau.dp.uaresearchgate.netrsc.org This key intermediate is a highly reactive building block for further transformations. researchgate.netresearchgate.net

Following the oxidation, the keto group at the C3 position of the thiopyranone 1,1-dioxide is reduced. dsau.dp.uaresearchgate.net This reduction is typically carried out using sodium borohydride (B1222165) (NaBH₄). dsau.dp.uaresearchgate.net The reaction converts the ketone into a secondary alcohol, forming the corresponding hydroxyl derivative, which is a necessary precursor for the subsequent elimination step. dsau.dp.uaresearchgate.net

The hydroxyl group introduced in the previous step is then transformed into a good leaving group through mesylation. dsau.dp.uaresearchgate.net This involves reacting the alcohol with methanesulfonyl chloride. Following mesylation, an elimination reaction is induced to form the double bond characteristic of the target this compound isomers. dsau.dp.uaresearchgate.net The conditions for this elimination determine which isomer is formed; treatment with pyridine (B92270) leads to the 3,4-dihydro isomer, while using aqueous sodium hydroxide (B78521) (NaOH) results in the 3,6-dihydro isomer. dsau.dp.uaresearchgate.net

The optimization of this four-step synthesis has enabled the production of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides on a multigram scale with high efficiency. dsau.dp.uaresearchgate.net The reported total yields for the 3,4-isomer and the 3,6-isomer are 64% and 74%, respectively. dsau.dp.uaresearchgate.net This method stands out as simpler and more practical than previously known procedures for accessing these functionalized cyclic sulfones. dsau.dp.uaresearchgate.net

Table 1: Optimized Yields for Multigram Synthesis

| Target Isomer | Total Yield | Reference |

|---|---|---|

| 3,4-dihydro-2H-thiopyran-1,1-dioxide | 64% | dsau.dp.uaresearchgate.net |

| 3,6-dihydro-2H-thiopyran-1,1-dioxide | 74% | dsau.dp.uaresearchgate.net |

Ring-closure reactions, such as the Hetero-Diels-Alder reaction, represent a powerful strategy for constructing six-membered heterocyclic rings like thiopyrans. nih.gov This approach involves the [4+2] cycloaddition of a diene with a dienophile containing a heteroatom. nih.gov For the synthesis of thiopyran derivatives, a thio-Diels-Alder reaction is employed, which is fundamental in forming the thiopyran scaffold found in various medicinal compounds. nih.gov

One-pot multi-component reactions also provide an efficient pathway to highly functionalized thiopyrans. researchgate.net For instance, a mixture of an aromatic aldehyde, malononitrile (B47326), carbon disulfide, and an amine can be reacted in a green solvent like glycerol (B35011) to produce polyfunctional substituted 4H-thiopyrans in good yields. researchgate.net While these methods illustrate general strategies for forming the thiopyran ring, the multi-step synthesis starting from dihydro-2H-thiopyran-3(4H)-one remains a specifically documented and optimized route to the target sulfone derivatives. dsau.dp.uaresearchgate.net

Ring-Closure Reactions

Approaches from 1,5-Dicarbonyl Compounds

While direct synthesis of this compound from 1,5-dicarbonyl compounds is not extensively detailed in recent literature, the general strategy of using dicarbonyl compounds as precursors for heterocyclic systems is a foundational concept in organic synthesis. Such an approach would theoretically involve the reaction of a 1,5-dicarbonyl substrate with a sulfur-donating reagent to form the thiopyran ring, followed by oxidation of the sulfur atom to the sulfone. This method's feasibility would depend on the availability of suitable sulfurating agents and the management of chemoselectivity during the cyclization and oxidation steps.

Utilization of 1,4-Dien-3-ones and Michael Acceptors

A notable and sustainable method for the synthesis of cyclic sulfones involves the reaction of doubly electrophilic dienones (1,4-dien-3-ones) with Rongalite (sodium hydroxymethyl sulfinate). digitellinc.comfigshare.com This approach provides the 3,5-disubstituted ketosulfone core, which is central to the structure of derivatives of this compound. The reaction proceeds via a double conjugate addition of the SO₂ source to the dienone. figshare.com This method is advantageous due to the use of Rongalite, an inexpensive and stable bulk chemical, and often results in the kinetic trans-isomer as the major product. digitellinc.comfigshare.com

Furthermore, the reactivity of divinyl sulfone as a Michael acceptor with various active methylene (B1212753) nucleophiles has been explored to generate a range of 4,4-disubstituted sulfones. mdpi.com This highlights the utility of Michael addition reactions in building the cyclic sulfone framework. mdpi.comrsc.org

Emerging Catalytic and Metal-Free Approaches to Cyclic Sulfones

Recent advancements in synthetic chemistry have provided a diverse toolkit for constructing cyclic sulfones, moving towards more efficient and environmentally benign processes. nih.gov These emerging methods, including metal-catalyzed, photocatalytic, metal-free, and radical-initiated reactions, offer significant advantages in terms of substrate scope, functional group tolerance, and reaction conditions. mdpi.comnih.gov

Metal-Catalyzed Cyclization Strategies

Transition metal catalysis is a cornerstone in the modern synthesis of cyclic sulfones, with palladium, copper, and ruthenium being prominent examples. nih.gov These metals facilitate a variety of transformations, including cross-coupling, C-H activation, and ring-closing metathesis. mdpi.comnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are highly versatile in forming cyclic sulfones. One strategy involves the intramolecular oxidative cyclization of biaryl sulfones to create fused dibenzothiophene-5,5-dioxides. nih.gov Another powerful technique is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), which provides access to enantioenriched α-difunctionalized 5- and 6-membered cyclic sulfones from racemic starting materials. mdpi.comnih.govacs.org This method relies on the dynamic kinetic resolution of E/Z enolate intermediates to achieve high levels of stereoselectivity. nih.govacs.org Multi-component reactions catalyzed by palladium complexes can also construct five- to twelve-membered benzo-fused sulfones via reductive cross-coupling. mdpi.comresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts are effective for synthesizing various sulfone-containing heterocycles. aalto.fi For instance, Cu(I)-catalyzed methods can be used for the insertion of SO₂ into (2-alkynyl)boronic acids to construct benzo[b]thiolan-1,1-dioxides. mdpi.com Copper catalysis also enables the three-component reaction of propargylic cyclic carbonates, cyclopropanols, and sulfur dioxide to yield tertiary propargylic sulfones with high enantioselectivity. rsc.org

Ruthenium-Catalyzed Reactions: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) presents a general and highly efficient pathway to cyclic sulfones of various ring sizes. ucsb.edunih.gov This method involves the cyclization of acyclic diene sulfones using robust catalysts like the Grubbs catalyst. ucsb.edu While early applications were sometimes hampered by catalyst poisoning from sulfur-containing substrates, advancements have made RCM a powerful tool for creating five-, six-, and even larger-membered cyclic sulfones. ucsb.eduresearchgate.net

| Catalyst System | Reaction Type | Substrates | Products | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂, Sn | Reductive Cross-Coupling | Aryl halides, Alkyl halides, Na₂S₂O₅ | 5- to 12-membered benzo-fused sulfones | Multi-component strategy. | mdpi.com |

| Pd₂(dba)₃, (S,S)-ANDEN phenyl Trost ligand | Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Racemic ester- and ketone-substituted sulfones | Enantioenriched α-difunctionalized cyclic sulfones | High enantioselectivity via dynamic kinetic resolution. | mdpi.comnih.gov |

| Cu(I) acetate (B1210297) | SO₂ Insertion | (2-Alkynyl)boronic acids, SO₂ source | Benzo[b]thiophene-1,1-dioxides | Efficient construction of benzo-fused systems. | mdpi.com |

| Grubbs' Catalyst (Ru-based) | Ring-Closing Metathesis (RCM) | Acyclic sulfone dienes | 5-, 6-, and larger membered cyclic sulfones | General and efficient for various ring sizes. | ucsb.edunih.gov |

Photocatalytic Cyclization Techniques

Visible-light photocatalysis has emerged as a green and powerful tool for organic synthesis, enabling the construction of cyclic sulfones under mild conditions. mdpi.comnih.gov These methods often involve the generation of radical intermediates that trigger cyclization cascades. rsc.org

One approach utilizes an iridium-based photocatalyst to mediate a three-component cycloaddition of aryldiazonium salts, a sulfur dioxide source, and terminal alkynes, yielding functionalized bicyclic sulfones with high stereoselectivity. mdpi.com The mechanism proceeds through a single-electron transfer (SET) process, generating an aryl sulfonyl radical that initiates the cyclization. mdpi.com Other photocatalytic systems, such as those using Ru(bpy)₃Cl₂, can initiate radical cascade cyclizations to produce a variety of sulfone-containing heterocyclic systems. rsc.org Catalyst-free systems are also being developed, where photoinduced reactions between reactants, such as aryl diazonium salts and SO₂ surrogates, lead to the formation of sulfonyl radicals and subsequent cyclization onto unactivated alkenes. beilstein-journals.org

Development of Metal-Free Synthesis Methods

Eliminating transition metals from synthetic protocols is a key goal of green chemistry, reducing cost and environmental impact. mdpi.com Several metal-free strategies for cyclic sulfone synthesis have been successfully developed.

A prominent metal-free approach involves a radical-initiated, three-component cascade reaction using a sulfur dioxide surrogate like DABCO•(SO₂)₂ (DABSO). mdpi.comnih.gov This method can generate complex polycyclic sulfones, such as indeno[1,2-c]thiochromene 5,5-dioxides, under mild, neutral conditions. mdpi.comnih.gov Another strategy is the sulfonyl cyclization of alkyl diiodides with gaseous SO₂, which effectively produces five- to nine-membered cyclic aliphatic sulfones. mdpi.com Additionally, pyridine-mediated [2+2] cycloaddition reactions between sulfonyl chlorides and dicarboxylic acids have been developed to synthesize bifunctionalized 2H-thiete 1,1-dioxide derivatives. mdpi.com Transition-metal-free ring-opening reactions of cyclic sulfonium (B1226848) salts with sodium sulfinates also provide a straightforward route to various functionalized sulfones. acs.org

Radical-Initiated Cascade Reactions

Radical cascade reactions are highly efficient for building complex molecular structures, as they involve the formation of multiple chemical bonds in a single synthetic operation. nih.gov These reactions are frequently employed in the synthesis of sulfone-containing heterocycles.

The generation of an initial radical, often an arylsulfonyl radical, is key to these cascades. nih.gov This can be achieved through metal-free methods, such as the reaction of aryldiazonium salts with a SO₂ surrogate, or through photocatalysis. mdpi.comnih.gov Once formed, the sulfonyl radical can add to an unsaturated bond (like an alkyne or alkene), generating a new vinyl or alkyl radical. mdpi.com This new radical intermediate can then participate in further intramolecular cyclizations, leading to the rapid assembly of polycyclic sulfone frameworks. mdpi.comnih.gov These radical-initiated cascades are noted for their ability to form multiple rings with high regioselectivity under mild conditions. nih.gov

| Approach | Methodology | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Photocatalytic | Three-component cycloaddition | Ir(ppy)₃, Na₂S₂O₅, aryldiazonium salts, alkynes | Green, mild conditions, high stereoselectivity. | mdpi.com |

| Metal-Free | Radical-initiated cascade | DABCO•(SO₂)₂ (DABSO), aryldiazonium salts, alkynes | Avoids metal catalysts, forms complex polycycles. | mdpi.comnih.gov |

| Metal-Free | Sulfonyl cyclization | Alkyl diiodides, gaseous SO₂ | Access to 5- to 9-membered aliphatic rings. | mdpi.com |

| Radical Cascade | Bicyclization cascade | Aryldiazonium salts, SO₂ surrogate, internal alkynes | High regioselectivity, multiple bond formations in one pot. | nih.gov |

Sulfonyl Cyclization via Alkyl Diiodides and Sulfur Dioxide

A modern and straightforward protocol for the synthesis of cyclic aliphatic sulfones has been established through the sulfonylative annulation of alkyl diiodides with gaseous sulfur dioxide. rsc.org This metal-free approach provides an efficient route to five- to nine-membered cyclic sulfone structures. rsc.orgacs.org The methodology is noted for its moderate to high yields, compatibility with various functional groups, and mild reaction conditions. rsc.org

The reaction typically involves an alkyl diiodide, a sulfur dioxide surrogate, and a suitable solvent system. In one established procedure, SOgen, a stable and convenient SO₂ surrogate, is utilized. rsc.org Another approach employs lithium formate (B1220265) monohydrate (HCOOLi·H₂O) in dimethylacetamide (DMA). acs.org The proposed mechanism for the latter involves the initial formation of an alkyl radical from the alkyl diiodide. This radical then reacts with sulfur dioxide to generate an alkyl sulfonyl radical. A subsequent reduction and intramolecular nucleophilic substitution yield the final cyclic sulfone product. acs.org

Detailed research has demonstrated the versatility of this method with a range of alkyl diiodides. rsc.org The synthesis of five-membered sulfones, such as those derived from 1,4-diiodobutane, proceeds efficiently. rsc.org Similarly, six-membered sulfones, which are structurally related to this compound, have been successfully synthesized from 1,5-diiodopentane (B146698) and its derivatives in good to excellent yields. rsc.org The protocol also accommodates the formation of larger seven- to nine-membered rings. rsc.org

While the direct synthesis of this compound using a corresponding ketone-substituted diiodide is not explicitly detailed in the examined literature, the successful application of this method for a variety of substituted diiodides highlights its potential as a significant synthetic strategy for this class of compounds. rsc.orgacs.org

Detailed Research Findings:

The substrate scope for the sulfonylative annulation was investigated, revealing good tolerance for various structural motifs. The following interactive table summarizes representative findings for the synthesis of six-membered cyclic sulfones.

Interactive Data Table: Synthesis of Six-Membered Cyclic Sulfones via Sulfonylative Annulation rsc.org

| Entry | Alkyl Diiodide Substrate | Product | Yield (%) |

| 1 | 1,5-Diiodopentane | Tetrahydro-2H-thiopyran 1,1-dioxide | 85 |

| 2 | 3,3-Bis((iodomethyl)oxy)pentane | 8,8-Diethyl-7,9-dioxa-2-thiaspiro[4.5]decane 2,2-dioxide | 75 |

| 3 | 1,1-Bis(iodomethyl)cyclohexane | 2-Thiaspiro[5.5]undecane 2,2-dioxide | 91 |

Chemical Reactivity and Derivatization Strategies

Reactivity as a β-Ketosulfone

The electron-withdrawing nature of the sulfone group in 2H-Thiopyran-3(4H)-one 1,1-dioxide enhances the acidity of the α-protons, facilitating its participation as a key C-H acidic component in a range of condensation and cyclization reactions. This reactivity is central to its application in constructing complex heterocyclic systems.

This compound has proven to be a versatile substrate for one-pot multicomponent reactions (MCRs), enabling the efficient synthesis of diverse cyclic sulfone derivatives. rsc.orgresearchgate.net These reactions leverage the compound's activated methylene (B1212753) group to construct polycyclic frameworks in a single synthetic operation.

While direct participation in the classic Biginelli reaction is not extensively documented, this compound engages in mechanistically related multicomponent reactions. These transformations, analogous to the Biginelli condensation, involve the reaction of an aldehyde, the β-ketosulfone (in place of a β-dicarbonyl compound), and a third component to yield complex heterocyclic systems. For instance, it reacts with aromatic aldehydes and malononitrile (B47326) in a one-pot procedure to create fused pyran derivatives, showcasing its utility in building diverse molecular architectures. researchgate.net

The compound is a key precursor in three-component reactions for synthesizing azaheterocycles (heterocycles containing at least one nitrogen atom). One notable example is its reaction with aromatic aldehydes and malononitrile, which, depending on the stoichiometry, can be directed to produce tetrahydrothiopyrano[3,2-b]pyran derivatives. researchgate.net These reactions demonstrate the compound's role in creating fused heterocyclic systems containing nitrogen, which are of significant interest in medicinal chemistry.

Research has demonstrated that this compound is an excellent building block for generating novel series of cyclic sulfones through one-pot multicomponent reactions. rsc.orgresearchgate.net By reacting with aromatic aldehydes and CH-acids like malononitrile, three distinct series of thiopyran-based heterocyclic systems have been synthesized. rsc.org This strategy provides an efficient pathway to polycyclic sulfones, which are valuable scaffolds for further chemical exploration. researchgate.net

Table 1: Examples of Tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxides Synthesized via MCR This table is interactive. You can sort and filter the data.

| Compound | Ar (Aryl Group) | Yield (%) |

|---|---|---|

| 2a | C6H5 | 92 |

| 2b | 4-MeC6H4 | 85 |

| 2c | 4-MeOC6H4 | 88 |

| 2d | 4-FC6H4 | 87 |

| 2e | 4-ClC6H4 | 90 |

| 2f | 4-BrC6H4 | 91 |

Data sourced from research on versatile building blocks for new thiopyran-based heterocyclic systems. researchgate.net

The activated methylene group of this compound is also amenable to participation in base-mediated click reactions, most notably in the synthesis of triazole-containing bicyclic systems. researchgate.nettandfonline.comtandfonline.com

A significant application of this compound is in the synthesis of 1,5,6,7-tetrahydrothiopyrano[2,3-d] rsc.orgresearchgate.nettandfonline.comtriazole 4,4-dioxides. researchgate.nettandfonline.com This transformation occurs via a base-mediated click reaction with organic azides, which proceeds through a Dimroth-type rearrangement. researchgate.nettandfonline.com The Dimroth rearrangement is a type of rearrangement reaction where the endocyclic and exocyclic nitrogen atoms of a triazole switch places. wikipedia.org

The reaction is typically catalyzed by a potassium carbonate/DMSO system and proceeds efficiently at room temperature, yielding high-purity bicyclic products without the formation of significant side products. researchgate.nettandfonline.com This method provides a straightforward and efficient route to a novel triazole-based bicyclic ring system. researchgate.net The structure of the key product has been confirmed by X-ray crystallography. tandfonline.com

Table 2: Synthesis of 1,5,6,7-Tetrahydrothiopyrano[2,3-d] rsc.orgresearchgate.nettandfonline.comtriazole 4,4-dioxides via Dimroth-Type Reaction This table is interactive. You can sort and filter the data.

| Entry | Azide (B81097) (R-N3) | Base/Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Fluorophenyl azide | K2CO3/DMSO | 7 | 91 |

| 2 | 4-Chlorophenyl azide | K2CO3/DMSO | 7 | 93 |

| 3 | 4-Bromophenyl azide | K2CO3/DMSO | 7 | 95 |

| 4 | 4-Nitrophenyl azide | K2CO3/DMSO | 5 | 98 |

| 5 | Benzyl azide | K2CO3/DMSO | 12 | 81 |

Data sourced from studies on the Dimroth-type 1,2,3-triazole synthesis. researchgate.nettandfonline.com

Base-Mediated Click Reactions

Formation of Bicyclic Thiopyrano[2,3-d]Current time information in Bangalore, IN.biosynth.comchemistry-chemists.comtriazoles

The fusion of a thiopyran ring with a triazole system creates bicyclic heteroaromatic compounds of significant interest in medicinal chemistry. The synthesis of thiopyrano[2,3-d] Current time information in Bangalore, IN.biosynth.comchemistry-chemists.comtriazoles can be achieved from thiopyranone precursors. A general and widely applied method for constructing the 1,2,4-triazole (B32235) ring involves the cyclization of intermediate hydrazones or thiohydrazides.

A plausible synthetic route starting from this compound would first involve its conversion to a more reactive intermediate. For instance, reaction with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) would yield the corresponding hydrazone. This intermediate, upon treatment with a suitable cyclizing agent containing a carbon-nitrogen single or double bond, can lead to the formation of the fused triazole ring.

Reactions with Active Methylene Compounds

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a versatile building block for creating new heterocyclic systems through reactions with active methylene compounds. rsc.orgresearchgate.net These reactions often proceed as one-pot multi-component reactions (MCRs), providing efficient access to complex molecular architectures. rsc.org

A key reaction involves the condensation of the thiopyranone with a compound containing a methylene group activated by two electron-withdrawing groups, such as malononitrile or cyanoacetamide, in the presence of an aromatic aldehyde. This Knoevenagel-type condensation followed by a Michael addition and subsequent cyclization yields polycyclic sulfones. For example, the reaction of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, an aromatic aldehyde, and malononitrile in the presence of a basic catalyst like piperidine (B6355638) affords tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxides in good yields (72-92%). researchgate.net

The reaction mechanism involves the initial formation of an arylmethylenemalononitrile from the aldehyde and malononitrile. The thiopyranone then acts as a Michael donor, adding to the electron-deficient double bond of the arylmethylenemalononitrile. Subsequent intramolecular cyclization and dehydration lead to the final fused heterocyclic product. This method is noted for being comparable in yield to syntheses using preformed arylmethylenemalononitriles. researchgate.net Active methylene compounds like thioamides are also widely used for constructing various heterocyclic systems. sciforum.net

Table 1: Synthesis of Tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile-5,5-dioxides This table is interactive. You can sort and filter the data.

| Entry | Aromatic Aldehyde (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | 2a | 92 |

| 2 | 4-Bromobenzaldehyde | 2b | 89 |

| 3 | 4-Fluorobenzaldehyde | 2c | 85 |

| 4 | 4-Methylbenzaldehyde | 2d | 88 |

| 5 | 4-Methoxybenzaldehyde | 2e | 84 |

| 6 | Benzaldehyde | 2f | 86 |

| 7 | 2-Chlorobenzaldehyde | 2g | 79 |

| 8 | 3-Nitrobenzaldehyde | 2h | 72 |

| 9 | 4-Nitrobenzaldehyde | 2i | 75 |

| 10 | 2-Furylacrolein | 2j | 81 |

Data sourced from ResearchGate. researchgate.net

Transformations of the Thiopyran Ring System

The thiopyran ring system within this compound and its derivatives can undergo several significant transformations, altering the core structure to produce a variety of other cyclic and acyclic compounds.

Isomerization Pathways

Isomerization within the thiopyran sulfone framework can be achieved through synthetic manipulation, leading to isomers with different positions of the double bond. A four-step synthesis has been developed to convert dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide into its unsaturated isomers, 3,4-dihydro-2H-thiopyran 1,1-dioxide and 3,6-dihydro-2H-thiopyran 1,1-dioxide, on a multigram scale. researchgate.net

The process begins with the reduction of the keto group in dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide using sodium borohydride (B1222165) to yield the corresponding alcohol. This alcohol is then converted into a good leaving group via mesylation of the hydroxyl group. The final step is an elimination of methanesulfonic acid under basic conditions. The choice of base dictates the regiochemical outcome of the elimination, controlling the position of the newly formed double bond. researchgate.net

Treatment with pyridine (B92270) selectively yields the 3,4-dihydro-2H-thiopyran 1,1-dioxide isomer. researchgate.net

Treatment with aqueous sodium hydroxide (B78521) favors the formation of the 3,6-dihydro-2H-thiopyran 1,1-dioxide isomer. researchgate.net

This method provides total yields of 64% and 74% for the 3,4- and 3,6-isomers, respectively, and relies on cheaper, more accessible reagents than previously known methods. researchgate.net

SO2 Extrusion for Conjugated Diene Formation

Cyclic sulfones, particularly those with unsaturation, can undergo thermal or photochemically induced extrusion of sulfur dioxide (SO2) in a cheletropic reaction. This process results in the formation of a new carbon-carbon bond, typically yielding a conjugated diene system. The extrusion of SO2 from a substituted thiirane (B1199164) 1,1-dioxide, a related three-membered ring sulfone, is a well-studied example of this transformation. rsc.org

For a derivative of this compound, specifically a dihydro- or tetrahydro-thiopyran-1,1-dioxide, this reaction would lead to the formation of a cyclohexadiene or a related diene. The reaction is a concerted, disrotatory process that is thermally allowed by the Woodward-Hoffmann rules. The stability of the extruded SO2 molecule provides a strong thermodynamic driving force for the reaction. This synthetic strategy is a powerful tool for generating conjugated dienes with specific stereochemistry from cyclic sulfone precursors.

Ramberg-Bäcklund Reaction for Cyclic Olefin Construction

The Ramberg-Bäcklund reaction is a powerful method for converting α-halosulfones into alkenes through the extrusion of sulfur dioxide. wikipedia.org When applied to a cyclic α-halosulfone, this reaction results in the formation of a smaller ring containing a double bond, making it a valuable ring-contraction methodology.

To utilize this reaction, this compound must first be halogenated at the C-2 position, adjacent to the sulfone group. This can be achieved under basic conditions. wikipedia.org The resulting α-halosulfone, upon treatment with a strong base, undergoes the Ramberg-Bäcklund rearrangement.

The generally accepted mechanism proceeds as follows:

Deprotonation: A strong base abstracts the acidic proton from the α'-carbon (C-4), forming a carbanion. organic-chemistry.org

Intramolecular Cyclization: The carbanion performs an intramolecular nucleophilic attack on the carbon bearing the halogen (C-2), displacing the halide and forming a transient, unstable bicyclic thiirane dioxide intermediate. chemistry-chemists.comorganic-chemistry.org

SO2 Extrusion: This strained intermediate spontaneously decomposes, extruding sulfur dioxide (SO2) to form the final cycloalkene product. wikipedia.org

Starting from a six-membered thiopyranone sulfone, this sequence would lead to the construction of a five-membered cyclic olefin, specifically a cyclopentene (B43876) derivative. The reaction is synthetically attractive because the starting sulfones are accessible and the position of the resulting double bond is unambiguous. organic-chemistry.org

Nucleophilic Additions and Electrophilic Trapping

The bifunctional nature of this compound, containing both a ketone and a sulfone, dictates its reactivity towards nucleophiles and electrophiles. The carbonyl group is a classic electrophilic site, susceptible to nucleophilic addition. Reagents such as organometallics (e.g., Grignard or organolithium reagents) or hydride donors can add to the carbonyl carbon to form tertiary or secondary alcohols, respectively.

Furthermore, the protons on the carbons alpha to the carbonyl group (C-2 and C-4) are acidic and can be removed by a suitable base to form an enolate. The acidity of these protons is enhanced by the strong electron-withdrawing effect of the adjacent sulfone group. This enolate is a potent nucleophile and can be "trapped" by a variety of electrophiles. For instance, the enolate can react with alkyl halides in an alkylation reaction or with other carbonyl compounds in an aldol-type reaction. This strategy allows for the introduction of diverse functional groups at the C-2 or C-4 position of the thiopyran ring. Recent studies have shown that related cyclic ethers can undergo ring-opening borylation, and lithiated diboronic esters can undergo nucleophilic substitution, highlighting the diverse reactivity of such heterocyclic systems. acs.orgacs.org

Functional Group Interconversions (e.g., to Aldehydes and Azides)

The ketone moiety and the adjacent active methylene group in this compound are primary sites for functional group interconversions. While the compound is noted as a reagent that can be used to synthesize aldehydes and azides, the specific pathways are distinct. rsc.orgbiosynth.com

The transformation into azide-containing derivatives is more accurately described as a reaction with organic azides. Specifically, this compound serves as a potent ketomethylenic reagent in the Dimroth-type synthesis of 1,2,3-triazoles. rsc.orgresearchgate.net In a base-mediated click reaction, the thiopyranone reacts with various organic azides to produce novel 1,5,6,7-tetrahydrothiopyrano[2,3-d] thieme-connect.comrsc.orgrsc.orgtriazole 4,4-dioxides. rsc.orgresearchgate.netwikipedia.org This reaction proceeds efficiently at room temperature using a potassium carbonate/DMSO system, yielding high-purity bicyclic products without significant side-product formation. rsc.orgwikipedia.org

Another key interconversion involves the reduction of the ketone. The carbonyl group can be efficiently reduced to a hydroxyl group, yielding the corresponding β-hydroxy sulfone. nih.gov This transformation is readily achieved using alkyl aluminum compounds, such as triethylaluminium (Et₃Al) or triisobutylaluminium (i-Bu₃Al), providing a simple and effective method for synthesizing these valuable intermediates. nih.gov

Cross-Coupling and C-C Bond Formation

The activated nature of the this compound scaffold makes it a participant in various carbon-carbon bond-forming reactions, primarily through the generation of key intermediates.

Within the reviewed literature, no specific examples of this compound being utilized as a substrate in palladium-catalyzed cross-coupling reactions were identified. While palladium catalysis is a widespread and powerful tool for the synthesis of pyran-containing heterocycles and for the functionalization of triazoles, its direct application to this particular ketosulfone is not documented in the available sources. espublisher.comespublisher.commdpi.com

No information was found within the searched sources regarding the role or use of this compound as a latent sulfinate reagent.

The primary pathway for C-C bond construction utilizing this compound involves the formation of anionic intermediates . The protons on the carbon atom at the C2 position, being alpha to both the strongly electron-withdrawing sulfone and ketone groups, are highly acidic. In the presence of a base, this position is readily deprotonated to form a nucleophilic carbanion (enolate). researchgate.netwikipedia.org This anionic intermediate is fundamental to its role as a building block in one-pot multi-component reactions and in the Dimroth-type triazole synthesis, where it attacks the electrophilic azide. rsc.orgresearchgate.netwikipedia.org

There is no evidence in the provided sources to suggest the involvement of cationic intermediates in the reactivity of this compound.

The potential for radical intermediates is more nuanced. For the general class of β-keto sulfones, a silver-mediated radical process has been developed to construct 2,3-diacyl furans, indicating that this class of compounds can undergo radical reactions under specific conditions. rsc.org However, in other reaction contexts, such as the hydrosulfonylation of α,β-unsaturated ketones to form γ-keto sulfones, radical pathways have been explicitly ruled out through scavenger experiments. nih.gov For this compound itself, its primary and well-documented reactivity proceeds via anionic pathways.

Synthesis of Functionalized and Annulated Derivatives

The reactivity of the ketone function allows for the synthesis of various derivatives, including those where the ring structure is modified.

Unsaturated derivatives, specifically 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides, can be synthesized from this compound through a multi-step sequence. This process transforms the ketone into a carbon-carbon double bond within the thiopyran ring. The general pathway involves reduction of the ketone, activation of the resulting alcohol, and subsequent elimination.

The key steps in this synthetic transformation are outlined below:

| Step | Reaction | Reagents | Product |

| 1 | Ketone Reduction | Alkyl aluminum compounds (e.g., i-Bu₃Al) or other reducing agents | Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide |

| 2 | Hydroxyl Activation | Mesyl chloride (MsCl) in the presence of a base | Corresponding mesylate ester |

| 3 | Elimination | A suitable base (e.g., pyridine or NaOH) | Mixture of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides |

This sequence leverages the ketone as a handle to introduce unsaturation at different positions within the six-membered ring, expanding the range of accessible functionalized cyclic sulfones. nih.gov

Dihydropyrimidinone/Thione/Selenone Derivatives

The Biginelli reaction, a one-pot multicomponent condensation, is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione and selenone analogs. ichem.mdnih.govnih.govmdpi.com This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or its sulfur/selenium counterparts. mdpi.comnih.gov The use of various catalysts, including Lewis and Brønsted acids, can enhance reaction efficiency and yield. nih.govmdpi.com Modifications to the traditional Biginelli protocol, such as using different active methylene compounds, have expanded the diversity of achievable DHPM derivatives. nih.govnih.gov

Recent research has demonstrated the utility of environmentally friendly and reusable catalysts, such as heteropolyacid-clay and trichloroacetic acid, for this synthesis, often under solvent-free conditions. ichem.mdnih.gov These methods align with the principles of green chemistry by minimizing waste and energy consumption. ichem.mdmdpi.com The resulting dihydropyrimidinone derivatives are of significant interest due to their wide range of pharmacological properties. mdpi.comnih.govnih.gov

For instance, a study utilizing a heteropolyacid-clay catalyst reported high yields of DHPMs with reduced reaction times. ichem.md Another approach employed diisopropylethylammonium acetate (B1210297) as a promoter at room temperature, also achieving high yields. acs.org The reaction conditions, including temperature and pH, have been optimized to improve yields; for example, adjusting the pH from 4 to 5 has been shown to significantly increase the yield of certain DHPM derivatives. jmchemsci.com

| Reactants | Catalyst/Promoter | Conditions | Product | Yield |

|---|---|---|---|---|

| Aldehyde, Alkyl Acetoacetate, Urea/Thiourea | Trichloroacetic acid (20 mol%) | 70°C, Solvent-free | 3,4-dihydropyrimidin-2(1H)-one/thione | High |

| Aldehyde, Ethyl Cyanoacetate/Ethyl Acetoacetate, Urea/Thiourea | Diisopropylethylammonium acetate | Room Temperature | 1,2,3,4-Tetrahydropyrimidines | High |

| Aldehydes, Urea/Thiourea, Ethyl Acetoacetate | Heteropolyacid-Clay (2 mol%) | Solvent-free | 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) | Excellent |

Tetrahydrothiopyrano[2,3-d]Current time information in Bangalore, IN.tandfonline.comgoogle.comtriazole 4,4-dioxides

A novel bicyclic system, 1,5,6,7-tetrahydrothiopyrano[2,3-d] Current time information in Bangalore, IN.tandfonline.comgoogle.comtriazole 4,4-dioxides, has been synthesized from this compound. tandfonline.comresearchgate.net This synthesis is achieved through a base-mediated click reaction with organic azides. tandfonline.comresearchgate.net The reaction proceeds efficiently at room temperature when catalyzed by a potassium carbonate/DMSO system, yielding high-purity products within 5 to 12 hours without the formation of side products. tandfonline.comresearchgate.net

The use of this compound as a ketomethylenic reagent in this Dimroth-type 1,2,3-triazole synthesis has proven to be a promising strategy for creating new polycyclic triazoles. tandfonline.comresearchgate.net The structure of the resulting bicyclic thiopyrano[2,3-d] Current time information in Bangalore, IN.tandfonline.comgoogle.comtriazoles has been confirmed by X-ray crystallography. tandfonline.comresearchgate.net

| Reactants | Catalyst/Solvent | Conditions | Product | Reaction Time |

|---|---|---|---|---|

| This compound, Organic Azides | K2CO3/DMSO | Room Temperature | 1,5,6,7-tetrahydrothiopyrano[2,3-d] Current time information in Bangalore, IN.tandfonline.comgoogle.comtriazole 4,4-dioxides | 5-12 hours |

Tetrazolo[1,5-a]thiopyrano[3,2-d]pyrimidine 6,6-dioxides

The synthesis of tetrazolo[1,5-a]pyrimidines can be achieved through various methods, often involving the reaction of suitable precursors with sodium azide. researchgate.net For example, 2-halopyridines react with trimethylsilyl (B98337) azide in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate to form tetrazolo[1,5-a]pyridines. organic-chemistry.org Another approach involves the treatment of pyridine N-oxides with sulfonyl or phosphoryl azides. organic-chemistry.org

Specifically, the reaction of thiopyranopyrimidines with sodium azide can lead to the formation of tetrazolo[1,5-a]thiopyrano[3,2-d]pyrimidine 6,6-dioxides. researchgate.net These reactions have been shown to produce the target compounds as the sole products in good to excellent yields. researchgate.net This class of azaheterocycles represents a novel heterocyclic system. researchgate.net

| Reactant | Reagent | Product | Key Feature |

|---|---|---|---|

| Thiopyranopyrimidines | Sodium Azide | Tetrazolo[1,5-a]thiopyrano[3,2-d]pyrimidine 6,6-dioxides | Forms a novel azaheterocyclic system in high yields. researchgate.net |

Spirooxindole-Annulated Thiopyran Derivatives

Spirooxindole-annulated thiopyran derivatives can be synthesized through multicomponent reactions. One such reaction involves this compound, isatin, and an amino acid. This reaction leads to the formation of complex spirocyclic systems containing both the oxindole (B195798) and thiopyran moieties. These compounds are of interest in medicinal chemistry due to the prevalence of the spirooxindole scaffold in various biologically active molecules.

Chiral Cyclic Sulfones

The synthesis of chiral cyclic sulfones is an area of significant interest, with various asymmetric methods being developed. rsc.org These methods include nucleophilic substitution, hydrosulfonation, cross-coupling reactions, and the oxidation of chiral thioethers. rsc.org this compound can serve as a precursor for the synthesis of chiral cyclic sulfones. Asymmetric transformations of the ketone functionality or reactions involving the α-methylene group can introduce chirality into the sulfone ring. The development of efficient and stereoselective methods for the synthesis of these compounds is crucial for their application in medicinal chemistry and as chiral building blocks. rsc.org

Thiopyranoic Hydroxyl Esters and Thiopyran-3-carboxaldehydes

The Vilsmeier-Haack reaction, a well-established method for formylation, can be applied to this compound to synthesize thiopyran-3-carboxaldehydes. This reaction typically involves the use of a phosphoryl chloride and dimethylformamide (DMF) mixture. An older method for preparing 5,6-dihydro-2H-thiopyran-3-carboxaldehydes involved the reaction of 3-chloropropionaldehyde ethyl acetal (B89532) with potassium sulfide (B99878), though this resulted in lower yields. google.com A more efficient process reacts acrolein or crotonaldehyde (B89634) with hydrogen sulfide in a high-boiling mineral oil, allowing for the distillation of the product in high purity and yields of around 90%. google.com

These aldehydes are valuable intermediates for further derivatization. For instance, they can be converted to thiopyranoic hydroxyl esters through various oxidation and esterification reactions. The synthesis of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carboxaldehyde has also been reported. rsc.orgrsc.org

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Acrolein, Hydrogen Sulfide | Distillation from high-boiling mineral oil | 5,6-dihydro-2H-thiopyran-3-carboxaldehyde | 89.2% google.com |

| Crotonaldehyde, Hydrogen Sulfide | Distillation from high-boiling mineral oil | 2,5-dimethyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde | 91.3% google.com |

Spectroscopic Characterization Methodologies for 2h Thiopyran 3 4h One 1,1 Dioxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2H-Thiopyran-3(4H)-one 1,1-dioxide and its derivatives. It provides detailed information about the carbon-hydrogen framework of these molecules.

One-Dimensional NMR (¹H and ¹³C NMR)

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial characterization of thiopyran derivatives. The chemical shifts (δ) in the spectra provide crucial information about the electronic environment of each nucleus.

In the ¹H NMR spectrum of thiopyran-1,1-dioxide derivatives, protons adjacent to the electron-withdrawing sulfone group (SO₂) typically appear at lower field (higher δ values) due to deshielding effects. For example, in derivatives of 3,6-dihydro-2H-thiopyran-1,1-dioxide, the protons on the carbon atom at position 6 (C6) are observed around δ 3.08-3.17 ppm. dsau.dp.ua

The ¹³C NMR spectrum complements the proton data. The carbon atoms directly bonded to the sulfone group also exhibit downfield shifts. In the aforementioned 3,6-dihydro-2H-thiopyran-1,1-dioxide isomer, the C6 carbon resonates at approximately δ 47.43-50.69 ppm. dsau.dp.ua The carbonyl carbon (C=O) of the parent ketone, this compound, is expected to be significantly downfield. For comparison, the ketone carbon in a related silyl (B83357) enol ether derivative of a 2H-thiopyran appears at δ 204.3 ppm. d-nb.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dihydro-2H-thiopyran-1,1-dioxide Derivatives.

| Isomer | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 3,4-dihydro-2H-thiopyran-1,1-dioxide | C6H₂ | 3.17 |

| C6 | 50.69 | |

| 3,6-dihydro-2H-thiopyran-1,1-dioxide | C6H₂ | 3.08 |

| C6 | 47.43 |

Data sourced from Palchykov et al. (2018). dsau.dp.ua

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Structural Elucidation

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex structures of this compound derivatives. researchgate.netrsc.org

Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks. In the analysis of dihydro-2H-thiopyran-1,1-dioxides, COSY spectra clearly show correlations between vicinal protons, such as those between H2 and H3, H3 and H4, and so on, which helps to piece together the spin system within the molecule. dsau.dp.ua For instance, in a study of new heterocyclic systems derived from this compound, COSY was crucial for confirming the connectivity of the newly formed rings. researchgate.net

These 2D techniques are often used in combination to build a complete and verified picture of the molecular structure, which is essential when synthesizing new and complex thiopyran-based heterocyclic systems. researchgate.netrsc.orgresearchgate.net

Application in Purity Assessment and Isomer Differentiation

NMR spectroscopy is a powerful tool for both assessing the purity of a sample and for distinguishing between different isomers. The synthesis of derivatives from 2H-Thiopyran-3(4H)-one can lead to the formation of structural isomers, such as 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides. dsau.dp.ua

The distinct chemical environments in these isomers result in unique NMR spectra. For example, the chemical shifts of the protons and carbons, particularly those around the double bond and the sulfone group, are significantly different, allowing for clear differentiation. dsau.dp.ua Detailed NMR analysis revealed that in the 3,6-dihydro isomer, the proton at position 3 resonates at a higher field than the proton at position 4, an arrangement confirmed by COSY spectra. dsau.dp.ua The presence of impurity signals in ¹H NMR spectra can be integrated to quantify the purity of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structure

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is used to confirm both the purity and the structure of volatile thiopyran derivatives. researchgate.net In the synthesis of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides, GC-MS was employed to confirm the purity of the final products. dsau.dp.uaresearchgate.net The gas chromatogram indicates the number of components in the sample, with a single peak suggesting a pure compound. The mass spectrum for that peak provides the molecular weight and a fragmentation pattern that serves as a fingerprint for the compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (sub-ppm accuracy). nih.gov This allows for the unambiguous determination of the elemental formula of a compound, a critical step in the characterization of new derivatives. For various thiopyran derivatives, HRMS (often using Electrospray Ionization, ESI) has been used to confirm their calculated molecular formulas. d-nb.info For example, the calculated exact mass for a derivative with the formula C₁₃H₂₄NaO₂SSi⁺ was 295.1158, and the experimentally found mass was 295.1171, confirming the composition. d-nb.info This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dihydro-2H-thiopyran-1,1-dioxide |

| 3,6-dihydro-2H-thiopyran-1,1-dioxide |

Applications As a Synthetic Synthon

Role in Combinatorial Chemistry

The structure of 2H-Thiopyran-3(4H)-one 1,1-dioxide is particularly well-suited for combinatorial chemistry, where the rapid synthesis of large numbers of related compounds is essential for drug discovery and materials science. Its ability to participate in multi-component reactions (MCRs) allows for the efficient generation of molecular diversity from simple starting materials in a single step.

A significant application of this compound is in the one-pot synthesis of libraries of functionalized cyclic sulfones. rsc.org Researchers have successfully utilized this keto-sulfone in multi-component reactions to prepare three distinct series of new cyclic sulfones. rsc.org These reactions typically involve the condensation of the thiopyranone with an aldehyde and another active methylene (B1212753) compound or a binucleophile, leading to the formation of fused heterocyclic systems. The developed methods are noted for their simplicity and efficiency, which are key requirements for building combinatorial libraries of potentially biologically active compounds. researchgate.net

Design and Synthesis of Complex Heterocyclic Systems

The compound serves as a cornerstone for the design and synthesis of a wide array of complex heterocyclic systems, many of which are of interest in medicinal chemistry and chemical biology.

This compound provides access to a variety of valuable fused heterocyclic scaffolds. Through multi-component reactions, it has been used to synthesize libraries of compounds based on frameworks such as:

Tetrahydrothiopyrano[3,2-b]pyrans rsc.org

Tetrahydrothiopyrano[3,2-b]pyridines rsc.org

Thiopyrano[3,2-d]pyrimidines rsc.org

Thiopyrano[2,3-d] rsc.orgbiosynth.comnih.govtriazoles researchgate.net

These reactions demonstrate the compound's utility in creating novel bicyclic and polycyclic systems that would be challenging to synthesize through other methods. rsc.orgresearchgate.net The synthesis of a new triazole-based bicyclic ring system, 1,5,6,7-tetrahydrothiopyrano[2,3-d] rsc.orgbiosynth.comnih.govtriazole 4,4-dioxides, was achieved via a base-mediated click reaction with organic azides, highlighting the compound's role as a promising building block. researchgate.net

The inherent reactivity of this compound allows it to act as a central scaffold upon which significant molecular diversity can be built. researchgate.net Its ability to react with a range of electrophiles and nucleophiles in a controlled manner makes it a "versatile building block" for generating diverse polycyclic sulfones. rsc.org By changing the components in multi-component reactions, chemists can systematically modify the periphery of the core structure, leading to a wide array of derivatives with varied substitution patterns and stereochemistry. This scaffolding approach is fundamental to exploring structure-activity relationships in drug discovery programs.

Strategic Use in Carbon-Carbon Bond Forming Reactions

The presence of acidic methylene protons at the C-2 and C-4 positions, activated by the adjacent carbonyl and sulfone groups, makes this compound a valuable substrate for various carbon-carbon bond-forming reactions. It is used as a reagent in screening for active methylene compounds. biosynth.com

Its most prominent use in this context is as a C-H acid in Knoevenagel-type condensations. In documented multi-component reactions, the thiopyranone first undergoes a base-catalyzed condensation with an aromatic aldehyde. The resulting arylmethylene intermediate then acts as a Michael acceptor for a co-reagent like malononitrile (B47326) or cyanoacetamide, leading to a cascade cyclization and the formation of complex fused heterocycles. rsc.org This strategy efficiently combines several bond-forming events (one C-C double bond and two C-C single bonds) in a single synthetic operation.

| Reaction Type | Reactants | Product Type | Ref |

| Knoevenagel Condensation / MCR | Aromatic aldehydes, Malononitrile | Tetrahydrothiopyrano[3,2-b]pyrans | rsc.org |

| Knoevenagel Condensation / MCR | Aromatic aldehydes, Cyanoacetamide | Tetrahydrothiopyrano[3,2-b]pyridines | rsc.org |

| Dimroth-Type Click Reaction | Organic Azides | Tetrahydrothiopyrano[2,3-d] rsc.orgbiosynth.comnih.govtriazoles | researchgate.net |

Precursor for Chiral Auxiliaries and Ylides in Asymmetric Synthesis

The use of this compound as a precursor for the development of chiral auxiliaries or for the generation of sulfur ylides in asymmetric synthesis is not extensively documented in the reviewed scientific literature.

Future Directions in 2h Thiopyran 3 4h One 1,1 Dioxide Research

Development of Novel and Sustainable Synthetic Protocols

Current synthetic routes to thiopyran-1,1-dioxides often involve multi-step sequences. While recent improvements have focused on using cheaper, more readily available reagents to enhance scalability to the multigram level, the future lies in developing more atom-economical and environmentally benign protocols. dsau.dp.ua A promising future direction is the exploration of unprecedented annulation processes for constructing the core ring system. For instance, novel strategies like the [1+1+1+1+1+1] annulation developed for related tetrahydro-2H-thiopyran 1,1-dioxides could be adapted, potentially offering new pathways to the target molecule and its analogs. nih.gov Research will likely focus on catalytic systems and one-pot procedures that minimize waste, reduce reaction times, and avoid harsh conditions, aligning with the principles of green chemistry.

Exploration of Undiscovered Reactivity Modes

The established reactivity of 2H-Thiopyran-3(4H)-one 1,1-dioxide is centered on its function as a CH-acid and its participation in domino Knoevenagel-Michael additions and Dimroth-type click reactions for 1,2,3-triazole synthesis. rsc.orgtandfonline.com However, the full scope of its chemical behavior remains to be explored. Future investigations will likely delve into its potential as a partner in various other reaction types.

Key areas for future exploration include:

Cycloaddition Reactions: Investigating its participation in [4+2], [3+2], and other cycloadditions could open doors to novel polycyclic sulfone systems. Theoretical studies on related 2H-thiopyran-2-ones in inverse electron demand Diels-Alder (IEDDA) reactions suggest this is a fertile ground for investigation. nih.gov

Asymmetric Catalysis: Developing enantioselective transformations using the prochiral centers of the thiopyranone ring is a significant avenue. This would allow for the synthesis of chiral, non-racemic thiopyran-based compounds, which are of high interest in medicinal chemistry.

Photoredox and Electrochemical Methods: Employing modern synthetic techniques like photoredox catalysis and electrosynthesis could uncover novel reactivity pathways, enabling transformations that are not accessible through traditional thermal methods.

A summary of the compound's established reactivity is presented below.

| Reaction Type | Reagents | Product Class |

| Multi-component Reaction (MCR) | Aromatic aldehydes, malononitrile (B47326) | Thiopyrano[3,2-b]pyridine-1,1-dioxides |

| Knoevenagel-Michael-Thorpe Domino Reaction | Malononitrile, base | Fused thiopyran systems |

| Dimroth-type Click Reaction | Organic azides, base (K2CO3/DMSO) | Tetrahydrothiopyrano[2,3-d] rsc.orgrsc.orgdsau.dp.uatriazole 4,4-dioxides |

| Gewald Reaction | Substituted 2-aminothiophenes |

This table is based on data from references rsc.orgtandfonline.comtandfonline.comdonnu.edu.ua.

Advanced Spectroscopic Characterization of New Derivatives

The structural confirmation of new derivatives synthesized from this compound has primarily relied on standard techniques like 2D NMR and mass spectrometry. dsau.dp.ua As more complex and stereochemically rich molecules are synthesized, the need for more advanced characterization methods will become critical. Future research will necessitate the routine use of sophisticated NMR experiments (e.g., NOESY, ROESY) to unambiguously determine the stereochemistry of diastereomeric products. rsc.org Furthermore, single-crystal X-ray diffraction will be indispensable for the absolute structural elucidation of novel heterocyclic systems derived from this building block. tandfonline.com These detailed structural insights are crucial for understanding reaction mechanisms and for structure-activity relationship (SAR) studies in drug discovery.

| Spectroscopic Technique | Application |

| 2D NMR (COSY, HMBC) | Confirmation of key structural correlations in new derivatives. rsc.orgresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GCMS) | Confirmation of structure and purity of synthesized compounds. dsau.dp.ua |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional structure of key products. tandfonline.com |

Further Computational Studies on Reaction Mechanisms and Properties

Computational chemistry is a powerful tool for predicting and understanding chemical phenomena. For derivatives of this compound, in silico screening has already been employed to predict potential biological activities. rsc.orgrsc.org The future of research in this area will involve a deeper integration of computational studies, particularly using Density Functional Theory (DFT), to rationalize observed reactivity and guide experimental design. nih.gov DFT calculations can provide invaluable insights into reaction barriers, transition state geometries, and the electronic properties of reactants and intermediates, helping to explain regioselectivity and reactivity patterns. nih.gov Such studies, validated by experimental results, will accelerate the discovery of new reactions and the optimization of existing ones. nih.govnih.gov

| Computational Method | Application Area | Research Goal |

| In Silico Screening | Biological Activity Prediction | Identify derivatives with high potential for anti-inflammatory, antiallergic, or other activities. rsc.org |

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Understand transition states, activation energies, and factors controlling reactivity and selectivity. nih.gov |

| Molecular Dynamics (MD) Simulations | Solvation and Conformational Analysis | Investigate interactions with solvents and predict stable conformations of complex derivatives. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic protocols from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and facile scalability. illinois.edu The successful application of continuous flow technology to the synthesis of the parent 2H-thiopyran ring system via thia-Diels-Alder reactions demonstrates the potential for this technology in thiopyran chemistry. d-nb.infochemistryviews.org

Future efforts will likely focus on adapting the synthesis of this compound and its subsequent transformations into flow reactors. This integration would enable the rapid generation of compound libraries through automated synthesis platforms. By combining flow chemistry with real-time reaction monitoring and automated purification, high-throughput screening of reaction conditions and the synthesis of a vast array of derivatives for biological evaluation can be achieved far more efficiently than with traditional batch methods. nih.gov This approach is particularly well-suited for the multi-component reactions in which this building block excels, paving the way for accelerated discovery of new functional molecules. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.